molecular formula C14H15N5O B4535294 7-cyclopentyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-cyclopentyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4535294
M. Wt: 269.30 g/mol
InChI Key: DVUZUEYOTLUXDI-UHFFFAOYSA-N
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Description

7-Cyclopentyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolopyrimidinone core. Key structural elements include a cyclopentyl substituent at position 7 and a methyl group at position 2. These substituents influence its physicochemical and pharmacological properties, such as lipophilicity and target binding.

Properties

IUPAC Name

11-cyclopentyl-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-9-16-14-15-8-11-12(19(14)17-9)6-7-18(13(11)20)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUZUEYOTLUXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyclopentyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with nitriles in the presence of a catalyst such as CuBr/1,10-phenanthroline . Another approach includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like NaOCl or Pb(OAc)4 .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) are often employed to optimize the process .

Chemical Reactions Analysis

Types of Reactions

7-cyclopentyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like Pb(OAc)4.

    Reduction: Reduction reactions can be carried out using common reducing agents such as NaBH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack.

Common Reagents and Conditions

    Oxidation: Pb(OAc)4, NaOCl

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar scaffolds. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown significant inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, compounds targeting CDK2 have been demonstrated to inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) cells.

Case Study: CDK2 Inhibition

A study synthesized a series of triazolo-pyrimidine derivatives and evaluated their cytotoxic effects against several cancer cell lines. The results indicated that many of these compounds exhibited IC50 values ranging from 45 to 99 nM against MCF-7 and HCT-116 cells, demonstrating potent anticancer activity compared to established drugs like sorafenib .

Cell Line IC50 (nM) Significance
MCF-745 - 97p < 0.0001
HCT-1166 - 99p < 0.0001
HepG-248 - 90Moderate

Targeting Enzymatic Pathways

The compound also shows promise as an inhibitor of various enzymes involved in cancer progression and inflammation. For example, it may act as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which is implicated in inflammatory responses and cancer cell proliferation .

Development of Novel Therapeutics

The ongoing research into derivatives of this compound aims to optimize its pharmacological properties further. Modifications to the cyclopentyl group or other substituents on the pyrimidine ring could enhance selectivity and reduce off-target effects.

Mechanism of Action

The mechanism of action of 7-cyclopentyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 2 and 7 significantly modulate properties like solubility, molecular weight, and electronic distribution. Below is a comparative analysis:

Compound Name Substituents (Position 2 / Position 7) Molecular Formula Molecular Weight Key Properties
7-Cyclopentyl-2-methylpyrido[...]-one (Target Compound) Methyl / Cyclopentyl C₁₆H₁₆N₆O 308.34 g/mol Moderate lipophilicity due to cyclopentyl; methyl enhances metabolic stability
7-Cyclohexyl-2-(3-pyridinyl)pyrido[...]-one () 3-Pyridinyl / Cyclohexyl C₂₀H₁₈N₆O 370.41 g/mol Higher lipophilicity (cyclohexyl); pyridinyl introduces π-π stacking potential
7-Amino-2-isopropylpyrido[...]-one () Isopropyl / Amino C₁₁H₁₂N₆O 244.26 g/mol Amino group increases solubility; isopropyl may hinder membrane permeability
2-Amino-6-(3-chlorobenzyl)-5-hexyl[...]-one () 3-Chlorobenzyl / Hexyl C₁₉H₂₀ClN₅O 369.85 g/mol Chlorobenzyl enhances lipophilicity; hexyl chain may improve target affinity
7-Amino-2-methylpyrido[...]-one () Methyl / Amino C₁₁H₁₁N₇O 257.25 g/mol High solubility (amino group); lower molecular weight favors bioavailability

Key Observations :

  • Cycloalkyl vs. Aromatic Substituents : Cyclohexyl () and cyclopentyl (Target Compound) both increase lipophilicity, but cyclohexyl’s larger size may reduce solubility compared to cyclopentyl.
  • Amino Group Impact: Amino-substituted derivatives () exhibit higher aqueous solubility, critical for oral bioavailability.
  • Halogen Effects : Chlorine in enhances lipophilicity and may improve target binding via hydrophobic interactions.
Pharmacological Implications
  • Electrochemical Behavior: Triazolopyrimidinones with electron-donating groups (e.g., methoxyphenyl in ) show distinct redox potentials, which correlate with metabolic stability. The target compound’s methyl and cyclopentyl groups likely result in intermediate oxidative stability compared to methoxy derivatives.
  • Antimicrobial Activity : Analogs with heteroaromatic substituents (e.g., pyridinyl in ) demonstrate enhanced activity against microbial targets due to π-π interactions. The target compound’s methyl group may limit this effect unless paired with complementary substituents.
  • Synthetic Accessibility : Derivatives with simple alkyl groups (e.g., methyl in Target Compound, isopropyl in ) are synthetically more accessible than those requiring multi-step functionalization (e.g., chlorobenzyl in ).
Contradictions and Limitations
  • Solubility vs. Lipophilicity Trade-off: While amino groups () improve solubility, they may reduce membrane permeability in highly polar environments. Conversely, chlorobenzyl () enhances lipophilicity but risks off-target toxicity.
  • Lack of Direct Data : The target compound’s pharmacological profile is inferred from analogs; experimental validation is needed to confirm properties like binding affinity or toxicity.

Biological Activity

7-Cyclopentyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a compound belonging to the class of triazolopyrimidines, which have garnered attention due to their diverse biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex bicyclic structure that includes both triazole and pyrimidine rings. Its molecular formula is C13H14N4OC_{13}H_{14}N_4O, and it exhibits properties that make it a candidate for further pharmacological evaluation.

Research indicates that compounds within the triazolopyrimidine class often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, studies have shown that derivatives of this compound demonstrate significant inhibitory effects on CDK2/cyclin A2 complexes, leading to reduced proliferation of cancer cells.

Cytotoxicity Studies

A series of in vitro assays have been conducted to evaluate the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in these studies:

Cell Line IC50 (nM) Reference
MCF-745
HCT-11648
HepG-290

These values indicate potent cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with moderate activity against liver (HepG-2) cancer cells.

Case Studies

In a notable study published in 2022, researchers synthesized a series of triazolopyrimidine derivatives and evaluated their biological activity. Among these compounds, one derivative exhibited an IC50 value below 50 nM against multiple cancer cell lines including HeLa (cervical cancer) and HCC1937 (breast cancer) cells. Mechanistic studies revealed that this compound inhibited the epidermal growth factor receptor (EGFR) signaling pathway, which is often overactive in cancers. This inhibition was confirmed through Western blot analyses showing reduced levels of phosphorylated EGFR and downstream targets such as Akt and ERK1/2 after treatment with the compound .

Pharmacological Implications

The ability of this compound to inhibit key signaling pathways involved in tumorigenesis suggests its potential as a therapeutic agent in oncology. Its selectivity for CDK inhibition positions it as a promising candidate for further development into anticancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-cyclopentyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
7-cyclopentyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.